

4'-Amino-N-methylacetanilide as a building block in organic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Amino-N-methylacetanilide

Cat. No.: B086871

[Get Quote](#)

Application Notes and Protocols: 4'-Amino-N-methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction **4'-Amino-N-methylacetanilide**, with the CAS Number 119-63-1, is a versatile aromatic amine derivative that serves as a crucial building block in various fields of organic chemistry.[1] Its structure, featuring a primary aromatic amine and an N-methylated acetamido group, provides two distinct reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules.[2] This document outlines the key properties, applications, and detailed experimental protocols involving **4'-Amino-N-methylacetanilide**.

Physicochemical Properties The compound typically appears as a solid, ranging in color from dark grey to beige.[3] Understanding its physical and chemical properties is essential for its proper handling, storage, and application in synthesis.

Property	Value	Reference
CAS Number	119-63-1	
Molecular Formula	C ₉ H ₁₂ N ₂ O	[3][4]
Molecular Weight	164.2 g/mol	[4]
Melting Point	70 - 91 °C (range from sources)	[3]
Boiling Point	323.1±25.0 °C (Predicted)	[3]
Density	1.145±0.06 g/cm ³ (Predicted)	[3]
SMILES	<chem>CC(=O)N(C)c1ccc(N)cc1</chem>	[4]
InChI Key	QFELUFGHFLYZEZ-UHFFFAOYSA-N	[4]
Storage	Store at 10°C - 25°C in a well-closed container	

Spectroscopic Data Spectroscopic analysis is critical for the identification and characterization of **4'-Amino-N-methylacetanilide** and its derivatives. While full spectra require experimental acquisition, typical spectral data can be referenced.

Technique	Description	Reference
^1H NMR	Data available for spectral characterization.	[5]
^{13}C NMR	Data available for spectral characterization.	[5]
IR Spectroscopy	Infrared spectral data is available and can be used to identify key functional groups such as N-H, C=O, and C-N vibrations.	[5][6]
Mass Spectrometry	MS data is available for determining the molecular weight and fragmentation pattern.	[5]

Applications in Organic Synthesis

4'-Amino-N-methylacetanilide is a key intermediate in the production of various organic compounds, including dyes, pharmaceuticals, pesticides, and polymers.[4]

- **Azo Dye Synthesis:** The primary aromatic amine group is readily diazotized and coupled with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to produce a wide range of azo dyes.[7][8] Azo dyes are a significant class of synthetic colorants valued for their intense colors and versatility.[7] The N-methylacetanilide portion of the molecule can be used to tune the final properties of the dye, such as color, solubility, and fastness.
- **Pharmaceutical Intermediates:** This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). It has been cited as an intermediate in the production of pharmaceuticals such as acetaminophen, chloramphenicol, and nitrofurantoin. [4] The "magic methyl" effect, where the addition of a methyl group can significantly improve a drug's metabolic stability or potency, is a well-known concept in drug discovery, highlighting the utility of N-methylated building blocks.[9]

- Polymer Chemistry: It can be used as a monomer or a modifying agent in the synthesis of specialized polymers.[\[4\]](#)

Visualized Workflows and Pathways

The synthetic utility of **4'-Amino-N-methylacetanilide** can be visualized through logical workflow diagrams.

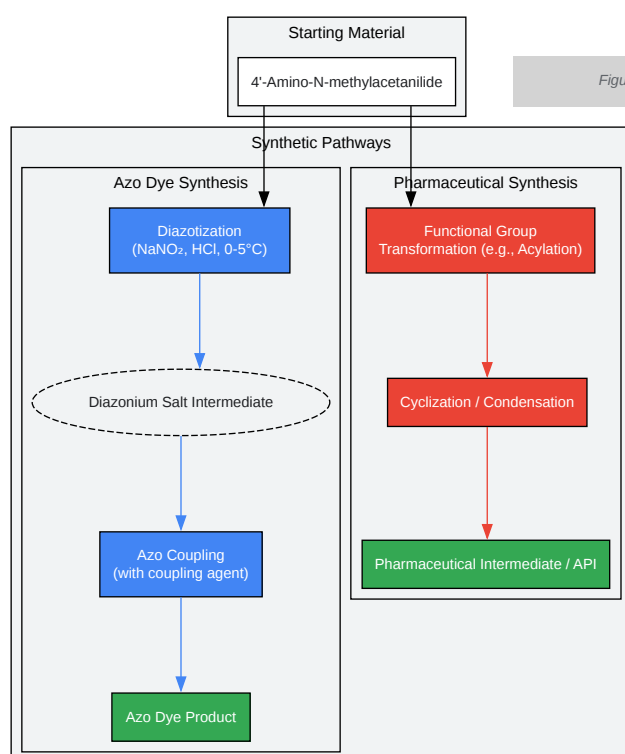


Figure 1. Key synthetic pathways originating from 4'-Amino-N-methylacetanilide.

[Click to download full resolution via product page](#)

Caption: Figure 1. Key synthetic pathways for **4'-Amino-N-methylacetanilide**.

Experimental Protocols

The following protocols are representative methods for the application of **4'-Amino-N-methylacetanilide** in common synthetic transformations. Researchers should adapt these protocols based on the specific substrate and desired product, adhering to all laboratory safety guidelines.

Protocol 1: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol describes a general procedure for synthesizing an azo dye using **4'-Amino-N-methylacetanilide** as the diazo component and 2-Naphthol as the coupling component.

Objective: To synthesize an azo dye for applications in textiles or as a pigment.

Materials:

- **4'-Amino-N-methylacetanilide** (1.64 g, 10 mmol)
- Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)
- Sodium Nitrite (NaNO_2 , 0.7 g, 10.1 mmol)
- 2-Naphthol (1.44 g, 10 mmol)
- Sodium Hydroxide (NaOH, 0.8 g, 20 mmol)
- Distilled Water
- Ice
- Urea (optional, for quenching excess nitrous acid)
- Glass beakers (100 mL, 250 mL), magnetic stirrer, stirring bar, thermometer, Buchner funnel, filter paper.

Methodology:

Part A: Preparation of the Diazonium Salt Solution

- In a 100 mL beaker, suspend 1.64 g (10 mmol) of **4'-Amino-N-methylacetanilide** in 20 mL of distilled water.
- While stirring, slowly add 2.5 mL of concentrated HCl. The mixture may need gentle warming to fully dissolve the amine salt.
- Cool the solution to 0-5 °C in an ice bath with continuous stirring. The amine hydrochloride may precipitate.
- In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.
- Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride suspension over 10-15 minutes. Maintain the temperature strictly between 0-5 °C.[8]
- After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt. A small amount of urea can be added to destroy any excess nitrous acid.

Part B: Preparation of the Coupling Component Solution

- In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of a 1 M sodium hydroxide solution (0.8 g NaOH in 20 mL water).
- Cool this solution to approximately 5 °C in an ice bath.

Part C: Azo Coupling Reaction

- While maintaining vigorous stirring, slowly add the cold diazonium salt solution (Part A) to the cold 2-Naphthol solution (Part B).
- An intensely colored precipitate should form immediately.[10]
- Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
- Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

- Dry the product in a desiccator or a low-temperature oven.
- Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR.

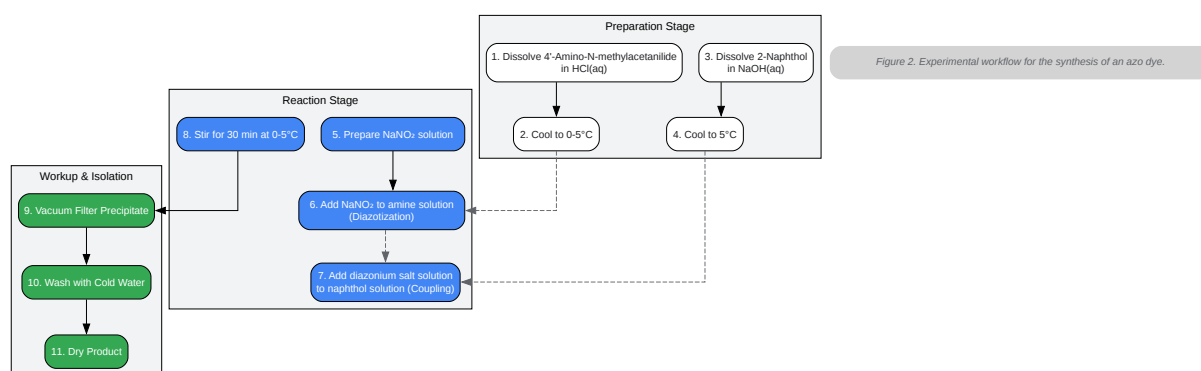


Figure 2. Experimental workflow for the synthesis of an azo dye.

[Click to download full resolution via product page](#)

Caption: Figure 2. Experimental workflow for the synthesis of an azo dye.

Protocol 2: N-Acylation of the Primary Amine

This protocol details the acylation of the 4'-amino group using acetic anhydride. This reaction is fundamental for protecting the amine or for building more complex molecules in pharmaceutical synthesis.

Objective: To selectively acylate the primary amine of **4'-Amino-N-methylacetanilide**.

Materials:

- **4'-Amino-N-methylacetanilide** (1.64 g, 10 mmol)
- Acetic Anhydride (1.1 mL, ~12 mmol)
- Pyridine (2 mL, as catalyst and base) or Sodium Acetate (1.0 g, 12 mmol)
- Ethyl Acetate (for extraction)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel.

Methodology:

- Dissolve 1.64 g (10 mmol) of **4'-Amino-N-methylacetanilide** in 20 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a round-bottom flask.
- Add 2 mL of pyridine to the solution to act as a base and catalyst. Alternatively, add 1.0 g of anhydrous sodium acetate.
- While stirring, add 1.1 mL (12 mmol) of acetic anhydride to the mixture dropwise at room temperature. The reaction may be slightly exothermic.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
- Once the reaction is complete, transfer the mixture to a separatory funnel.

- Wash the organic layer successively with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
- Purify the product by recrystallization or column chromatography as needed.
- Confirm the structure of the product, N-(4-(N-methylacetamido)phenyl)acetamide, by spectroscopic methods (NMR, IR, MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. nbino.com [nbino.com]
- 3. 119-63-1 CAS MSDS (4'-Amino-N-methylacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4'-Amino-N-methylacetanilide | CymitQuimica [cymitquimica.com]
- 5. 4'-Amino-N-methylacetanilide(119-63-1) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. nbino.com [nbino.com]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4'-Amino-N-methylacetanilide as a building block in organic chemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086871#4-amino-n-methylacetanilide-as-a-building-block-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com